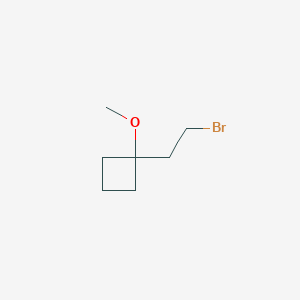

1-(2-Bromoethyl)-1-methoxycyclobutane

Descripción general

Descripción

The compound “1-(2-Bromoethyl)-1-methoxycyclobutane” is a cyclobutane derivative. Cyclobutane is a type of cycloalkane and is a ring of carbon atoms, so this compound likely contains a cyclobutane core. It also has a bromoethyl group and a methoxy group attached to it .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom in the bromoethyl group is a good leaving group, so it could undergo nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Similar compounds often have moderate to high boiling points and are typically liquids at room temperature .Aplicaciones Científicas De Investigación

Photochemistry in Protic Solvents Research demonstrates the use of 1,2-diphenylcyclobutene in methanol, which affords 1,2-diphenyl-1-methoxycyclobutane through irradiation. This study reveals insights into the photochemistry of cyclobutene derivatives in different solvents, such as methanol, acetic acid, and a mixture of water and dioxane (Sakuragi, Sakuragi, & Hasegawa, 1977).

Synthesis and Stereochemistry Another study focuses on the synthesis and resolution of cis-1-methoxycarbonyl-2-methylcyclobutane, providing insights into the efficient preparation and structural determination of cyclobutane derivatives (Baldwin & Burrell, 2000).

Lewis Acid-Catalyzed Reactions The use of Lewis acid in catalyzing reactions involving arylmethylenecyclopropanes and various methyl ethers, including methoxycyclobutane derivatives, is explored. This research contributes to the understanding of cascade constructions of functionalized methylenecyclobutene and cyclobutane derivatives (Yao & Shi, 2007).

X-ray Crystallography and Structural Analysis The structure of various cyclobutane derivatives, such as ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, has been determined using X-ray crystallography. This highlights the importance of structural analysis in the study of cyclobutane compounds (Kirillov, Nikiforova, & Dmitriev, 2015).

Mechanistic Insights into Chemical Reactions Research into the stereochemistry and mechanism of reactions involving cyclobutanes, such as the reverse ene reaction of cis-2-alkyl-1-alkenylcyclobutanes, provides valuable mechanistic insights. This is crucial for understanding the behavior of these compounds under various conditions (Getty & Berson, 1991).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-bromoethyl)-1-methoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-9-7(5-6-8)3-2-4-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULAVECEUWAKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

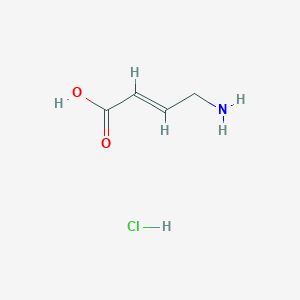

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)

![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)

![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)

![tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382999.png)